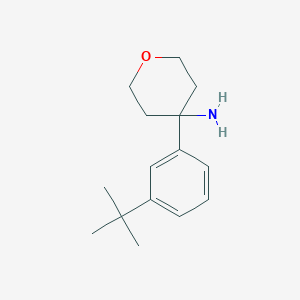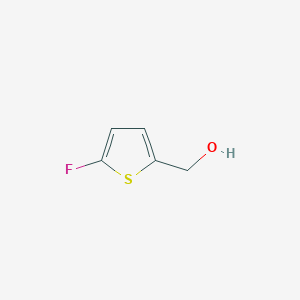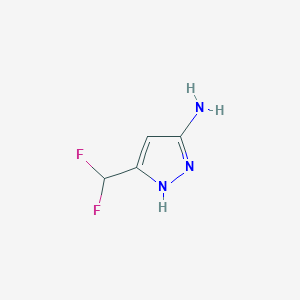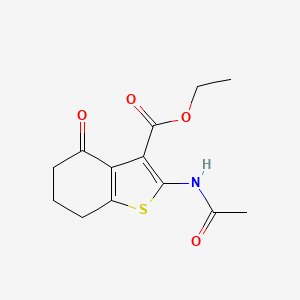![molecular formula C6H9F2N B1392923 6,6-Difluoro-3-azabicyclo[3.1.1]heptane CAS No. 1251923-21-3](/img/structure/B1392923.png)
6,6-Difluoro-3-azabicyclo[3.1.1]heptane
Übersicht
Beschreibung
“6,6-Difluoro-3-azabicyclo[3.1.1]heptane” is a chemical compound with the molecular formula C6H10ClF2N . It has a molecular weight of 169.6 g/mol . The IUPAC name for this compound is 6,6-difluoro-3-azabicyclo[3.1.1]heptane hydrochloride .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . The mechanism, scope, and scalability of this transformation have been studied . This core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9F2N.ClH/c7-6(8)4-1-5(6)3-9-2-4;/h4-5,9H,1-3H2;1H . The canonical SMILES structure is C1C2CNCC1C2(F)F.Cl .
Chemical Reactions Analysis
The compound has been used in the synthesis of 3-azabicyclo[3.1.1]heptanes . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 169.0469833 g/mol . The topological polar surface area is 12 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Bridged Bicyclic Morpholines as Building Blocks : Bridged bicyclic morpholines, including compounds like 3-oxa-6-azabicyclo[3.1.1]heptane, are significant in medicinal chemistry due to their isosteric similarity to morpholine and comparable lipophilicity. These compounds have been synthesized effectively from inexpensive materials using straightforward chemistry, indicating their practicality in drug design (Walker, Eklov, & Bedore, 2012); (Wishka et al., 2011).
Building Block for Piperidine Derivatives : The synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has shown promise as a building block for selectively derivatizing the cyclobutane ring, leading to novel piperidine derivatives. This indicates its potential in creating structurally diverse and conformationally restricted molecules for drug discovery (Denisenko et al., 2010).
Advanced Building Blocks for Drug Discovery : Substituted 3-azabicyclo[3.2.0]heptanes, synthesized through [2+2]-photochemical cyclization, serve as attractive building blocks in drug discovery. This method utilizes common chemicals and offers a rapid synthesis pathway, which is crucial in the fast-paced field of medicinal chemistry (Denisenko et al., 2017).
Synthesis of γ-Aminobutyric Acid Analogues : The synthesis of 3-azabicyclo[3.2.0]heptane derivatives, developed as bicyclic analogues of γ-aminobutyric acid, showcases the versatility of these compounds in mimicking biologically active molecules. This has implications in designing drugs that interact with GABA receptors or other similar biological targets (Petz & Wanner, 2013).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Pharmacokinetics
Some pharmacokinetic properties have been predicted :
These properties suggest that the compound has good bioavailability and can cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane’s action are currently unknown
Eigenschaften
IUPAC Name |
6,6-difluoro-3-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)4-1-5(6)3-9-2-4/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKGZZULJOUJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Difluoro-3-azabicyclo[3.1.1]heptane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B1392842.png)
![6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1392843.png)
![N-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1392844.png)





![5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine](/img/structure/B1392854.png)
![2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one](/img/structure/B1392855.png)


![2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1392859.png)
![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)](/img/structure/B1392861.png)